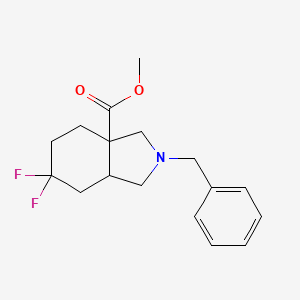

Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate

Description

Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate is a bicyclic compound featuring a hexahydroisoindole core with a benzyl substituent at position 2 and two fluorine atoms at position 4. The saturated isoindole ring imparts conformational flexibility, distinguishing it from aromatic analogs.

Properties

IUPAC Name |

methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNZYRWCQMYRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 309.36 g/mol. This compound has garnered attention in various research fields due to its potential biological activities and pharmacological applications.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The difluoro substituents may enhance lipophilicity and alter the compound's interaction with cellular membranes and proteins.

Key Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The benzyl group can contribute to the compound's ability to penetrate bacterial cell walls.

- Cytotoxic Effects: Research indicates potential cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various benzyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition compared to control groups.

| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

This suggests that the compound possesses noteworthy antibacterial properties.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its safety profile. Studies have pointed towards low systemic toxicity but highlighted the need for further investigation into its long-term effects and metabolic pathways.

Comparison with Similar Compounds

Structural Features

Key Differences :

- Core Rigidity : The hexahydroisoindole core of the target compound is partially saturated, increasing conformational flexibility compared to planar indole derivatives. This may influence binding affinity in biological systems.

- Fluorine Position: The 6,6-difluoro substitution in the target compound contrasts with the monofluoro substitution at position 5 in indole analogs. Difluoro groups can enhance metabolic stability and alter electronic properties.

Observations :

- The indole analogs in employ carboxamide formation via condensation between esters and amines under basic conditions. Similar strategies may apply to the target compound’s synthesis, though its bicyclic core would require specialized precursors (e.g., hexahydroisoindole intermediates).

- Difluoro introduction likely involves electrophilic fluorination or halogen exchange, contrasting with the monofluoro indoles synthesized from pre-fluorinated starting materials .

Physicochemical and Spectroscopic Properties

Analysis :

- The target compound’s ester group may reduce melting points compared to carboxamides due to weaker intermolecular hydrogen bonding.

- Benzyl and difluoro substituents would contribute distinct ^1H/^13C-NMR signals, such as deshielded protons near fluorine atoms and split peaks from geminal difluoro coupling.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, fluorination, and esterification. Key steps include:

- Cyclization : Use hexafluorobenzene derivatives as precursors for constructing the hexahydroisoindole core (analogous to tetrafluoroindole synthesis in ).

- Fluorination : Introduce fluorine atoms via electrophilic fluorination or halogen exchange under anhydrous conditions .

- Esterification : Employ coupling agents (e.g., DCC/DMAP) to form the methyl ester group.

Purity Control : - Monitor reactions via TLC or HPLC (as in ).

- Purify via column chromatography (e.g., silica gel, gradient elution) and confirm purity (>97%) via NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability (e.g., mp ranges as in ).

- X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .

Q. How should researchers design experiments to study this compound’s reactivity under varying conditions?

Methodological Answer:

- Solvent Selection : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (THF, toluene) to assess reaction rates and byproduct formation.

- Temperature Gradients : Conduct kinetic studies at 25°C, 50°C, and reflux conditions to identify optimal reaction windows (see ).

- Atmosphere Control : Use inert gas (N, Ar) to prevent oxidation during sensitive steps like fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar indole derivatives?

Methodological Answer:

- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293, RAW 264.7) and standardized protocols (e.g., ELISA for inflammatory markers) .

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., varying halogen or ester groups) to isolate bioactive moieties ().

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Q. What strategies optimize the compound’s synthetic yield while minimizing diastereomer formation?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction during cyclization .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.

- Solvent-Free Methods : Explore microwave-assisted synthesis to enhance regioselectivity and reduce side reactions .

Q. How can researchers investigate the compound’s interactions with biological membranes or protein targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., GPCRs).

- Lipophilicity Assays : Determine logP values via shake-flask or HPLC methods to correlate with membrane permeability .

- Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .

Q. What computational approaches validate the compound’s electronic properties and reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in fluorination or nucleophilic substitution steps.

- Mechanistic Studies : Use Gaussian or ORCA software to model transition states and activation energies for key reactions (e.g., ester hydrolysis) .

Q. How should researchers address discrepancies in thermal stability data across studies?

Methodological Answer:

- Standardized Protocols : Adhere to ASTM E794 for DSC to ensure consistent heating rates and sample preparation.

- Humidity Control : Test stability under controlled relative humidity (e.g., 0%, 50%, 90%) to assess hygroscopic effects .

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC-MS .

Q. What methodologies link this compound’s structure to its potential role in modulating enzymatic pathways?

Methodological Answer:

- Enzyme Inhibition Assays : Test IC values against target enzymes (e.g., acetylcholinesterase, monoamine oxidase) using spectrophotometric methods.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms .

- Gene Expression Profiling : Use RT-qPCR or RNA-seq to identify downstream genes regulated by the compound in model organisms .

Q. How can researchers integrate this compound into broader theoretical frameworks for drug discovery?

Methodological Answer:

- Target-Based Screening : Align with hypotheses about indole derivatives’ roles in neurotransmitter or inflammation pathways ().

- Systems Pharmacology : Build network models (e.g., using Cytoscape) to predict multi-target effects and off-target risks .

- Repurposing Studies : Cross-reference bioactivity data with databases like ChEMBL to identify novel therapeutic niches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.